
5,5,5-Trifluoropentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoropentan-2-one, also known as 5,5,5-trifluoro-2-pentanone, is a chemical compound with the molecular formula C5H7F3O . It has a molecular weight of 140.11 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 5,5,5-Trifluoropentan-2-one consists of a pentanone group (a five-carbon chain with a ketone functional group) with three fluorine atoms attached to the terminal carbon .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of 5,5,5-Trifluorolaevulic Acid : Prepared by acidic hydrolysis of the Claisen condensation product of ethyl trifluoroacetate and diethyl succinate. Further reactions lead to compounds like 5,5,5-trifluoropentane-1,4-diol and 5,5,5-trifluoropenta-1,3-diene (Brown, Burdon, Smith, & Tatlow, 1960).
- Regioselective Synthesis of Trifluoromethylated Pyrazoles : Selective protection of 1,1,1-Trifluoropentane-2,4-dione leads to the creation of structurally unique pyrazoles (Lyga & Patera, 1990).
Applications in Material Science
- Synthesis of 2,4,5-Trifluorobenzoic Acid : A valuable synthetic intermediate for pharmaceuticals and material science. A microflow process allows efficient synthesis with high purity (Deng et al., 2015).
Biosynthesis and Stability Studies
- Biosynthesis of Coiled-Coil Peptides : The inclusion of 5,5,5-trifluoroleucine in coiled-coil peptide biosynthesis in E. coli results in increased peptide stability (Montclare et al., 2009).
Applications in Battery Technology
- High Voltage Stability in Lithium-Ion Batteries : Certain phosphorus-containing molecules, including trifluoropropyl groups, enhance the cycling performance and safety of lithium-ion batteries (Aspern et al., 2017).
Safety and Hazards
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,5,5-Trifluoropentan-2-one. For instance, the compound is classified as a flammable liquid and vapour . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be used only outdoors or in a well-ventilated area . These precautions are necessary to prevent potential hazards associated with the compound’s flammability .
Propriétés
IUPAC Name |
5,5,5-trifluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(9)2-3-5(6,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGFMCPOCNISNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoropentan-2-one | |
CAS RN |
1341078-97-4 |
Source


|
| Record name | 5,5,5-Trifluoropentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary use of 5,5,5-Trifluoropentan-2-one in the context of the provided research?
A1: The provided research focuses on utilizing 5,5,5-Trifluoropentan-2-one, specifically its optically active 4-amino-4-aryl derivatives, as versatile building blocks for synthesizing various chiral heterocyclic compounds. [, , ] These heterocycles, including dihydroazin-2-ones, dihydropyrimidine-2(1H)-ones, dihydropyrimidine-2(1H)-thiones, and tetrahydro-2H-1,4-diazepin-2-ones, often exhibit biological activity and are of interest in medicinal chemistry. [, , , , , ]
Q2: How does the chirality of 4-amino-4-aryl-5,5,5-trifluoropentan-2-ones influence the synthesis of target compounds?
A2: The research highlights the importance of utilizing (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones as starting materials. This chirality is retained in the final heterocyclic products, leading to the synthesis of enantiomerically pure compounds. [, , , , , , ] Controlling the stereochemistry is crucial in drug development as different enantiomers can exhibit different biological activities.
Q3: Can you provide an example of a specific reaction using (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones from the research?
A3: One example is the reaction of (S)-(+)-4-amino-4-aryl-5,5,5-trifluoropentan-2-ones with α-chlorobenzyl isocyanates. [, ] This reaction yields (S)-(+)-4-aryl-6-(2-arylethenyl)-4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones, a class of compounds that might possess interesting biological properties. [, ]
Q4: What is the significance of the trifluoromethyl group in these synthesized compounds?
A4: While not explicitly discussed in the provided abstracts, the incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry. This group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, ultimately affecting its pharmacological properties.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of the synthesized compounds?
A5: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with different aryl substituents suggests an interest in exploring how structural modifications impact biological activity. [, , , , , , ] Further research would be needed to establish detailed SAR information for these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)
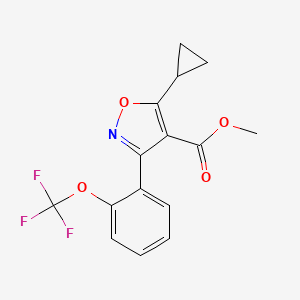

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)
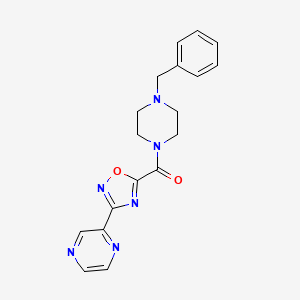

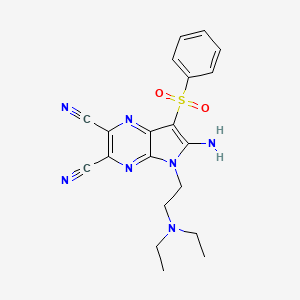
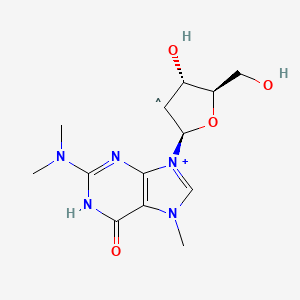
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
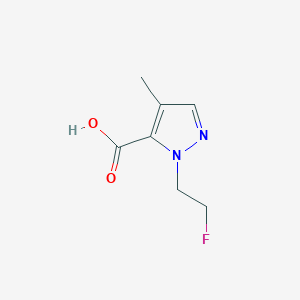
![Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2816331.png)

